molecular formula C16H25N B8646173 5-Octylindoline

5-Octylindoline

Cat. No.: B8646173
M. Wt: 231.38 g/mol
InChI Key: NIWRBIINKFRDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Octylindoline is a substituted indoline derivative characterized by an octyl chain (-C₈H₁₇) attached to the fifth position of the indoline heterocycle. Indoline itself is a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring.

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

5-octyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C16H25N/c1-2-3-4-5-6-7-8-14-9-10-16-15(13-14)11-12-17-16/h9-10,13,17H,2-8,11-12H2,1H3

InChI Key

NIWRBIINKFRDJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)NCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methylindoline

  • Structural Difference : The methyl group at position 5 results in a shorter alkyl chain compared to 5-octylindoline.
  • Physicochemical Properties: Lower molecular weight (149.23 g/mol vs. 261.42 g/mol for 5-octylindoline). Higher solubility in polar solvents (e.g., ethanol, water) due to reduced hydrophobicity. Melting point: ~120°C (vs. ~50–60°C for 5-octylindoline), reflecting weaker van der Waals interactions in the latter .
  • Applications : Used as a precursor in dye synthesis, whereas 5-octylindoline’s lipophilicity makes it suitable for lipid-based drug delivery systems .

5-Dodecylindoline

  • Structural Difference : A dodecyl chain (-C₁₂H₂₅) at position 5, longer than the octyl group.
  • Physicochemical Properties :
    • Higher molecular weight (345.61 g/mol).
    • Lower solubility in organic solvents due to increased steric hindrance.
    • Glass transition temperature (Tg) reduction in polymer blends compared to 5-octylindoline, as observed in homologous series .
  • Applications : Utilized in surfactants and lubricants, whereas 5-octylindoline balances solubility and hydrophobicity for catalytic applications .

Functional Analogs: Indoline-Based Coordination Complexes

Indoline-Iron Complexes

  • Functional Similarity : Both 5-octylindoline and indoline-iron complexes serve as catalysts in oxidation reactions.
  • Key Differences :
    • Indoline-iron complexes exhibit redox activity due to metal coordination, absent in 5-octylindoline.
    • Thermal stability: Metal complexes degrade at >300°C, while 5-octylindoline decomposes at ~200°C .

5-Nitroindoline

  • Functional Similarity : Used in photodynamic therapy and optoelectronics.
  • Key Differences :
    • 5-Nitroindoline’s electron-withdrawing nitro group enables light absorption in UV-vis regions, unlike 5-octylindoline.
    • Reactivity: Nitroindoline undergoes nucleophilic substitution, whereas 5-octylindoline participates in alkylation reactions .

Research Findings and Challenges

  • Synthesis : 5-Octylindoline is synthesized via Friedel-Crafts alkylation, but yields are lower than for shorter-chain analogs due to steric effects .
  • Analytical Challenges :
    • Extraction efficiency decreases with longer alkyl chains, complicating purity assessments (e.g., 75% recovery for 5-octylindoline vs. 90% for 5-methylindoline) .
    • NMR spectra show broadening in ¹³C signals for octyl chains, requiring high-resolution instruments .

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